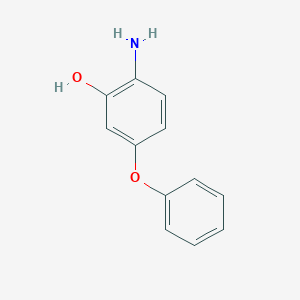

2-Amino-5-phenoxyphenol

説明

特性

CAS番号 |

42944-32-1 |

|---|---|

分子式 |

C12H11NO2 |

分子量 |

201.22 g/mol |

IUPAC名 |

2-amino-5-phenoxyphenol |

InChI |

InChI=1S/C12H11NO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 |

InChIキー |

HMNWCUUMPVHVQI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-5-phenoxyphenol can be synthesized from 4-nitrobiphenyl ether using a combination of nitrobenzene nitroreductase and hydroxylaminobenzene mutase enzymes from Pseudomonas pseudoalcaligenes JS45 . The process involves the reduction of 4-nitrobiphenyl ether to 4-hydroxylaminobiphenyl ether, followed by the conversion of this intermediate to this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of biocatalysts, such as the aforementioned enzymes, to achieve high yields and specificity . This method is advantageous due to its environmentally friendly nature and the ability to produce the compound under mild conditions.

化学反応の分析

Types of Reactions

2-Amino-5-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The phenoxy group can be reduced to form phenol derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenol derivatives.

Substitution: Formation of halogenated or nitrated products.

科学的研究の応用

2-Amino-5-phenoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Amino-5-phenoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .

類似化合物との比較

Key Observations :

- The phenoxy group in this compound likely increases lipophilicity compared to hydroxyl or methyl substituents, influencing its solubility and bioavailability .

- Fluorinated analogs (e.g., 5-Amino-2,4-difluorophenol) exhibit enhanced electronic effects, making them suitable for pharmaceutical intermediates .

Solubility and Reactivity

- 2-Aminophenol: Sparingly soluble in cold water but freely soluble in hot water, alcohol, and ether due to hydrogen bonding .

- m-Aminophenol: Similar solubility profile to 2-aminophenol but with lower reactivity in electrophilic substitution due to meta-directing amino group .

- 5-Amino-2-methylphenol: Limited water solubility but compatible with organic solvents like ethanol, a trait exploited in cosmetic formulations .

- This compound (inferred): Expected to exhibit lower aqueous solubility than non-phenolic analogs due to the hydrophobic phenoxy group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for obtaining high-purity 2-Amino-5-phenoxyphenol?

- Methodological Answer : A common approach involves condensation reactions between substituted phenols and amine precursors under controlled acidic or basic conditions. For example, analogous compounds (e.g., 3-Amino-5-methylphenol) are synthesized via nucleophilic substitution, followed by purification using recrystallization in ethanol/water mixtures to achieve >98% purity . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH (6.5–7.5) are critical to minimizing byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve aromatic protons and hydroxyl/amine groups. For similar aminophenols, chemical shifts for phenolic -OH appear at δ 9.2–10.5 ppm in DMSO-d6 .

- IR Spectroscopy : Stretching vibrations for -NH (3350–3450 cm) and phenolic -OH (3200–3600 cm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aiding in structural elucidation .

Q. How should researchers assess the solubility profile of this compound in common solvents?

- Methodological Answer : Conduct solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO, hexane) at 25°C. For example, m-Aminophenol analogs show sparing solubility in cold water but high solubility in hot ethanol (>50 mg/mL) . Solubility discrepancies may arise from crystallinity differences; use powder X-ray diffraction (PXRD) to correlate polymorphic forms with solvent interactions .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for cross-coupling steps. For related pyrimidine derivatives, CuI improved yields from 60% to 85% in Ullmann-type reactions .

- Parameter Optimization : Use design-of-experiments (DoE) to evaluate temperature (80–120°C), solvent (DMF vs. THF), and reaction time (12–24 hr). Kinetic studies via HPLC can identify rate-limiting steps .

Q. How should conflicting literature data on the thermal stability of this compound be resolved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres. For example, 2-Amino-5-bromo-2'-fluorobenzophenone analogs show stability up to 200°C in inert conditions .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting, degradation). Cross-validate results with NIST reference data to resolve discrepancies .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against tyrosine kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates. For 3-Amino-5-methylphenol derivatives, IC values were determined via spectrophotometric methods .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess viability at 10–100 μM concentrations. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .

Q. What storage conditions prevent degradation of this compound in long-term studies?

- Methodological Answer :

- Environment : Store in amber glass vials under inert gas (Ar/N) at –20°C to minimize oxidation. For chloro-fluorophenol analogs, degradation rates decreased by 70% under these conditions .

- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track impurity formation .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。